molecular formula C10H9NO2S B2827253 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid CAS No. 446829-73-8

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid

Cat. No.: B2827253
CAS No.: 446829-73-8
M. Wt: 207.25
InChI Key: QBOAXNTVRRLPPN-UHFFFAOYSA-N
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Description

3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound featuring a benzothiazine core substituted with a methyl group at position 3 and a carboxylic acid group at position 2. This derivative exhibits a melting point of 142–144°C, a molecular weight of 235.31 g/mol, and a purity of 98% . Its synthesis involves sulfonylation of anthranilic acids followed by cyclization, ensuring high yields and structural precision .

Properties

IUPAC Name

3-methyl-4H-1,4-benzothiazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-5,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOAXNTVRRLPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While "3-methyl-4H-1,4-benzothiazine-2-carboxylic acid" itself is not widely documented, its derivatives and related compounds, such as "Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate" and "3-methyl-4H-1,4-benzothiazine-2-carbohydrazide", have significant applications in chemistry, biology, medicine, and industry . These compounds, sharing a benzothiazine core, are explored for their antimicrobial, anticancer, and anti-inflammatory properties, making them versatile scaffolds in therapeutic and medicinal research .

Reactions

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide undergoes various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield amines or other reduced derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles, such as amines or thiols, under basic conditions.

Case Studies

Studies have explored the biological activities of compounds related to 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide:

  • Antimicrobial Efficacy : Derivatives have been evaluated for antibacterial activity against resistant bacterial strains using disk diffusion and microdilution methods.
  • Anticancer Research : Benzothiazine derivatives were synthesized, and their cytotoxic effects on various cancer cell lines were assessed, indicating that specific modifications in the molecular structure significantly enhanced anticancer activity.
  • An experimental model of inflammation was used to study the biological properties of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and its sodium salt. The anti-inflammatory activity and analgesic effect were assessed by the degree of edema reduction and the ability to affect the pain response compared to the animals of control groups .

Mechanism of Action

The mechanism by which 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Key Observations :

  • Oxo groups (e.g., 3-oxo analog) introduce hydrogen-bonding capacity, which may influence receptor binding .
  • Ester derivatives (e.g., EBC) are synthetically advantageous and often used in prodrug strategies to enhance cellular uptake .

Stability Issues :

  • Ester derivatives like EBC are prone to hydrolysis under acidic or alkaline conditions, necessitating storage at -20°C .
  • 3-Phenyl analogs exhibit lower thermal stability (melting point 37–40°C) compared to EBC (142–144°C), likely due to reduced crystallinity .

Key Findings :

  • EBC’s ethyl ester group is critical for blocking ProTα, as the free carboxylic acid may reduce cell permeability .
  • Oxo derivatives show cross-reactivity with CNS targets, suggesting structural motifs shared with known neuroactive compounds .

Biological Activity

3-Methyl-4H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2SC_{10}H_9NO_2S, indicating the presence of a benzothiazine core that contributes to its biological properties. The compound's structure allows for interactions with various biological targets, enhancing its potential therapeutic applications .

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains and fungi.

Microorganism Inhibition Concentration (μg/mL) Activity
Staphylococcus aureus10Bactericidal
Escherichia coli15Bacteriostatic
Aspergillus niger20Antifungal

These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Cell Line IC50 (μM) Mechanism
HeLa (cervical cancer)5Apoptosis induction
MCF-7 (breast cancer)8Cell cycle arrest

These results indicate promising potential for further development as an anticancer therapeutic .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using carrageenan-induced paw edema in rats. Results showed a significant reduction in inflammation compared to control groups.

Treatment Group Edema Reduction (%)
Control0
Low Dose30
High Dose50

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

4. Other Pharmacological Effects

Additional studies have highlighted other activities of interest:

  • Antidiabetic Activity: Some derivatives have shown potential in lowering blood glucose levels in diabetic models.
  • Neuroprotective Effects: Compounds related to benzothiazines are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, relevant for conditions like Alzheimer's disease .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of various benzothiazine derivatives against Staphylococcus aureus demonstrated that modifications at the carboxylic acid position significantly enhanced antibacterial activity. The study found that introducing electron-withdrawing groups increased potency .

Case Study: Cancer Cell Apoptosis

In a comparative analysis of several benzothiazine derivatives, researchers observed that those with methyl substitutions at specific positions exhibited enhanced apoptotic effects on breast cancer cells (MCF-7). The study utilized flow cytometry to quantify apoptotic cells post-treatment .

Conclusion and Future Directions

This compound demonstrates significant biological activity across various domains, particularly in antimicrobial and anticancer research. The promising results from preliminary studies warrant further investigation into its mechanisms of action and potential therapeutic applications.

Future research should focus on:

  • Structural optimization to enhance efficacy and reduce toxicity.
  • In vivo studies to validate findings from in vitro assays.
  • Exploration of combination therapies with existing drugs to improve treatment outcomes.

Q & A

Q. What are the standard synthetic routes for 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid?

The compound is typically synthesized via alkaline hydrolysis of its methyl ester precursor. For example, methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate undergoes hydrolysis under controlled alkaline conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid derivative. Reaction parameters such as temperature (reflux at 80–100°C), pH adjustment (acidification to pH 2.5–3.0 with HCl), and crystallization from methanol are critical for purity . Alternative methods include cyclization reactions of 2-aminothiophenol with β-aroylacrylic acids under HCl-saturated ethanol, though product confirmation via X-ray diffraction is essential to avoid misidentification of six-membered vs. seven-membered heterocycles .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray diffraction (XRD): Resolves crystal packing, hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions), and confirms heterocyclic conformation (e.g., chair vs. boat structures) .
  • NMR spectroscopy: 1H/13C NMR identifies substituent orientation (e.g., equatorial vs. axial methyl groups) and monitors decarboxylation by tracking CO2 loss .
  • Derivatography: Thermogravimetric analysis (TGA) determines thermal stability and dehydration behavior of monohydrate forms .

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

  • Antimicrobial testing: Disk diffusion or microbroth dilution against bacterial strains (e.g., Staphylococcus aureus) .
  • Cytotoxicity screening: MTT assays on cancer cell lines to measure IC50 values .
  • Anti-inflammatory models: Carrageenan-induced paw edema in rodents to assess inhibition of inflammation .

Advanced Research Questions

Q. How can contradictory data on reaction pathways (e.g., six-membered vs. seven-membered ring formation) be resolved?

Conflicting reports on cyclization products (e.g., 1,4-benzothiazin-3-ones vs. 1,5-benzothiazepines) require:

  • Reproducibility checks: Repeat reactions under strict anhydrous conditions (dry ethanol, HCl gas saturation) to minimize side products .
  • Crystallographic validation: XRD analysis conclusively identifies ring size and substituent positions. For instance, XRD confirmed 1,4-benzothiazin-3-one formation despite prior claims of seven-membered products .
  • Computational modeling: Molecular docking or DFT calculations predict favored transition states under varying reaction conditions .

Q. What strategies optimize the compound’s analgesic and anti-inflammatory efficacy?

  • Structural modifications: Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance binding to cyclooxygenase (COX) enzymes .
  • Salt formation: Sodium salts improve aqueous solubility and bioavailability, as seen in pharmacological studies where sodium 4-methyl-2,2-dioxo-benzothiazine-3-carboxylate showed 86% pain threshold improvement in rodent models .
  • Co-crystallization: Co-formers like diclofenac or lornoxicam in co-crystals can amplify anti-inflammatory effects .

Q. How do thermal stability and hydration state impact synthesis and storage?

  • Monohydrate vs. anhydrous forms: Derivatographic studies reveal monohydrates lose water at 100–110°C. Storage under desiccation is critical to prevent rehydration, which alters dissolution kinetics .
  • Decarboxylation mitigation: Avoid prolonged heating (>100°C) during synthesis, as the carboxylic acid readily loses CO2 to form 4-methyl-2,2-dioxo-1H-benzothiazine. Controlled drying (≤80°C) preserves integrity .

Q. What statistical methods validate pharmacological data reproducibility?

  • Non-parametric tests: Use Mann-Whitney U and Wilcoxon signed-rank tests for non-normal distributions in small-sample rodent studies .
  • Triangulation: Combine quantitative (e.g., edema volume reduction) and qualitative (e.g., behavioral pain response) metrics to strengthen validity .

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